2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
CAS No.: 2034335-56-1
Cat. No.: VC4749936
Molecular Formula: C18H16FNO3S
Molecular Weight: 345.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034335-56-1 |
|---|---|
| Molecular Formula | C18H16FNO3S |
| Molecular Weight | 345.39 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
| Standard InChI | InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) |
| Standard InChI Key | RQCMVZZJMKSGII-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O |
Introduction
2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound with potential pharmacological applications. It belongs to a class of compounds that incorporate furan and thiophene moieties, which are known for their biological activity. The compound's structure features a fluorophenyl group, which may influence its interaction with biological targets.
Synthesis and Methodology
The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions, employing methods such as:
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Knoevenagel Condensation: This reaction forms the carbon-carbon bond between the furan and the acetamide structure.
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Michael Addition: This step is crucial for introducing functional groups and enhancing the compound's reactivity.
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Selective Amidation: This process allows for the introduction of the acetamide group, which is essential for the compound's biological activity.
Biological Activity and Research Findings
Research has indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide exhibit various biological activities, including:
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Anticancer Properties: Some studies suggest that compounds with furan and thiophene rings can inhibit cancer cell proliferation.
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Antimicrobial Effects: The presence of fluorine in the structure may enhance antimicrobial activity against specific pathogens.
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